Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((4-(4-morpholinyl)-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-, sodium salt (1:4)
Description
Contextual Overview of Fluorescent Whitening Technology in Advanced Materials Science
Fluorescent whitening agents (FWAs), also known as optical brightening agents (OBAs), are chemical compounds that absorb light in the ultraviolet and violet regions of the electromagnetic spectrum (typically 340-370 nm) and re-emit it in the blue region (typically 420-470 nm) through fluorescence. wikipedia.org This process creates a "whitening" effect by counteracting the natural yellow or orange cast of materials. wikipedia.org By emitting more visible light than what is shone upon it, a surface treated with an optical brightener appears brighter. wikipedia.org This technology is integral to numerous industries, including textiles, paper, detergents, and plastics, where achieving a high degree of whiteness is a significant quality parameter. pardissabz.comtextilelearner.net In advanced materials science, the application of FWAs extends to enhancing the visual properties of polymers, coatings, and other sophisticated materials. fibre2fashion.com
The fundamental principle behind fluorescent whitening is the absorption of high-energy radiation in the UV-to-violet range and the subsequent emission of lower-energy radiation in the blue part of the visible spectrum. textilelearner.net This emitted blue light masks the yellowing of the material, resulting in a whiter appearance. pardissabz.comtextilelearner.net The effectiveness of an FWA is dependent on its ability to absorb UV light and efficiently convert it into visible blue light. digimat.in
Historical Development and Evolution of Optical Brighteners in Industrial and Research Paradigms
The concept of counteracting yellowing in materials is not new. For centuries, textiles were bleached in the sun or treated with "bluing," which involved adding a small amount of blue dye to make the material appear whiter. textilelearner.net The scientific understanding of fluorescence dates back to 1852, when G.G. Stokes first described the phenomenon. culturalheritage.org However, it wasn't until 1929 that Paul Krais discovered that an extract from horse chestnut bark, containing aesculin, could produce a blue fluorescence that counteracted the yellowing of materials. culturalheritage.org This marked the birth of the concept of optical whitening. culturalheritage.org
These early natural brighteners had limitations, including discoloration with prolonged light exposure. culturalheritage.org The first commercially viable synthetic optical brightener was developed in 1940 by the Bayer organization in Germany. pardissabz.com This spurred further research and development, leading to the introduction of more stable and effective synthetic products, many of which were based on stilbene (B7821643) derivatives. culturalheritage.orgscribd.com The industrial application of synthetic optical brighteners began in the mid-1930s and has since become widespread. culturalheritage.org
Classification of Fluorescent Brightening Agents and the Position of the Chemical Compound (Fluorescent Brightener 210) within Stilbene Derivatives
Fluorescent brightening agents are broadly classified based on their chemical structure. fibre2fashion.com The most prominent classes include derivatives of stilbene, coumarin (B35378), 1,3-diphenyl pyrazoline, naphthalimide, and various heterocyclic compounds. fibre2fashion.comdigimat.inunishivaji.ac.in Of these, stilbene derivatives are the most commercially significant, accounting for over 80% of all fluorescent brightening agents. unishivaji.ac.in
Stilbene is a diarylethene, a hydrocarbon featuring a trans-ethene double bond with a phenyl group on each carbon atom. fibre2fashion.com The name itself is derived from the Greek word "stilbos," meaning shining. fibre2fashion.com The basic stilbene structure can be modified to create a wide variety of brighteners with different properties. unishivaji.ac.in Fluorescent Brightener 210 falls within this major class of stilbene derivatives. chemicalbook.com Specifically, it is a complex derivative of 4,4'-diaminostilbene-2,2'-disulfonic acid. industrialchemicals.gov.au These types of compounds are characterized by a stilbenesulfonic acid core linked to substituted triazinyl groups through amine bridges. industrialchemicals.gov.au The commercial forms are typically the trans-stilbene (B89595) (E-isomer) configuration, as the cis-stilbene (B147466) (Z-isomer) configuration is not fluorescent. industrialchemicals.gov.au
Scope and Contemporary Significance of Academic Research on the Chemical Compound
Current academic research on Fluorescent Brightener 210 and related compounds is multifaceted. Studies are ongoing to understand their behavior and fate in the environment, particularly in wastewater treatment processes. industrialchemicals.gov.auindustrialchemicals.gov.au Research also focuses on the potential for these compounds to be used in novel applications, such as in the development of advanced materials with specific optical properties. researchgate.net Furthermore, analytical methods are continuously being developed and refined for the detection and quantification of these brighteners in various matrices, including environmental samples and consumer products. nih.gov The potential for these compounds to be used as fluorescent probes in biological research is also an area of investigation. medchemexpress.com
Data on Fluorescent Brightener 210
Chemical and Physical Properties
| Property | Value |
| CAS Number | 28950-61-0 |
| Molecular Formula | C40H36N12Na4O14S4 |
| Molecular Weight | 1129 g/mol |
| Appearance | Yellow-green crystalline powder |
| Melting Point | 210-212°C |
| Solubility | Insoluble in water, soluble in common organic solvents |
| Purity | ≥99.0% |
| Volatile | ≤0.5% |
Sources: chemicalbook.comscbt.comcookechem.combiosynth.comsupercolor.cnclinisciences.com
Structure
2D Structure
Properties
CAS No. |
28950-61-0 |
|---|---|
Molecular Formula |
C40H40N12NaO14S4 |
Molecular Weight |
1064.1 g/mol |
IUPAC Name |
tetrasodium;5-[[4-morpholin-4-yl-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-morpholin-4-yl-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C40H40N12O14S4.Na/c53-67(54,55)31-11-7-27(8-12-31)41-35-45-37(49-39(47-35)51-15-19-65-20-16-51)43-29-5-3-25(33(23-29)69(59,60)61)1-2-26-4-6-30(24-34(26)70(62,63)64)44-38-46-36(48-40(50-38)52-17-21-66-22-18-52)42-28-9-13-32(14-10-28)68(56,57)58;/h1-14,23-24H,15-22H2,(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H2,41,43,45,47,49)(H2,42,44,46,48,50);/b2-1+; |
InChI Key |
QNNWQGCUZNGKQO-TYYBGVCCSA-N |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)O)N7CCOCC7)S(=O)(=O)O)S(=O)(=O)O)NC8=CC=C(C=C8)S(=O)(=O)O.[Na] |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)O)N7CCOCC7)S(=O)(=O)O)S(=O)(=O)O)NC8=CC=C(C=C8)S(=O)(=O)O.[Na] |
Other CAS No. |
28950-61-0 |
Synonyms |
2,2’-(1,2-Ethenediyl)bis[5-[[4-(4-morpholinyl)-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-benzenesulfonic Acid Sodium Salt; _x000B_4,4’-Bis[[4-morpholino-6-(p-sulfoanilino)-s-triazin-2-yl]amino]-2,2’-stilbenedisulfonic Acid Tetrasodium Salt; C.I. Fl |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Derivatization Strategies
Mechanistic Pathways in the Synthesis of Stilbene-Based Fluorescent Brighteners
The most prominent and commercially significant group of stilbene-based fluorescent brighteners are the bis-triazinyl derivatives of 4,4'-diaminostilbene-2,2'-disulfonic acid (DAS or DSD acid). unishivaji.ac.in The synthesis is a multi-step process involving the sequential and controlled nucleophilic substitution of chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). researchgate.netncsu.edu
The general pathway proceeds as follows:
First Condensation: Cyanuric chloride is reacted with DSD acid in an ice-cold aqueous solution. nih.govscirp.org The temperature is kept low (0-5°C) to ensure only one chlorine atom per triazine ring reacts with the amino groups of the DSD acid, forming a dichlorotriazinyl intermediate. researchgate.net The pH is carefully controlled during this step. google.com
Second Condensation: The resulting intermediate is then reacted with a different aromatic amine. This step is conducted at a moderately elevated temperature (e.g., 40-60°C). google.com This allows for the substitution of a second chlorine atom on each triazine ring.
Third Condensation: Finally, the third chlorine atom is replaced by reacting the product from the second step with another nucleophile, often an amine or alcohol like ethanolamine, morpholine (B109124), or a substituted aniline. researchgate.net This final reaction typically requires higher temperatures (e.g., 90-100°C) to proceed to completion. google.com
This stepwise approach, controlling both temperature and pH, allows for the precise construction of complex, often symmetrical or asymmetrical, molecules built around the central stilbene-disulfonic acid core. researchgate.net While the triazine-stilbene route is dominant, other fundamental reactions for creating the stilbene (B7821643) backbone itself include the Wittig and Horner-Wadsworth-Emmons reactions, which are used to form the carbon-carbon double bond characteristic of stilbenes. nih.gov
Synthesis of Novel Fluorescent Brightener Derivatives for Enhanced Functionality
To meet the demands of various applications, the basic stilbene-triazine structure is often modified to create derivatives with enhanced or specialized properties. These modifications are designed to improve aspects like solubility, substrate affinity, and durability.
Researchers have successfully synthesized a variety of novel derivatives:
Silane-Functionalized Brighteners: By reacting the stilbene-triazine intermediate with 3-aminopropyltrimethoxysilane, brighteners with hydrolytically active trimethoxysilyl groups are created. researchgate.net These groups can hydrolyze and undergo condensation to form a water-insoluble, cross-linked silicon network (Si-O-Si) on substrates like cotton, potentially improving wash fastness. nih.govresearchgate.net
Amino Acid Derivatives: A series of stilbene-triazine derivatives incorporating amino acid groups have been synthesized. researchgate.net These modifications can influence the molecule's interaction with substrates and its environmental profile.
Polymeric Fluorescent Whitening Agents (PFWAs): To improve water solubility and performance in applications like papermaking, the brightener monomer can be reacted with polymers such as polyethylene (B3416737) glycol (PEG) or polyvinyl alcohol (PVA). ncsu.edu This creates a multifunctional water-soluble polymeric brightener. ncsu.edu
| Derivative Type | Modifying Reagent | Intended Functional Enhancement |
| Silane-Functionalized | 3-aminopropyltrimethoxysilane | Covalent bonding to substrates, improved wash fastness nih.govresearchgate.net |
| Amino Acid Conjugates | Various amino acids | Altered substrate interactions, potential biocompatibility changes researchgate.net |
| Polymeric Brighteners (PFWAs) | Polyethylene glycol (PEG), Polyvinyl alcohol (PVA) | Increased water solubility, enhanced surface properties of paper ncsu.edu |
Polymerization-Enabled Integration of Fluorescent Brighteners into Macromolecular Systems
Integrating fluorescent brighteners directly into polymer systems is an advanced strategy to create materials with built-in, permanent optical properties. This can be achieved either by creating polymeric brighteners or by using the brighteners themselves to initiate polymerization.
As mentioned, reacting stilbene-triazine monomers with polymers like PEG and PVA creates water-soluble PFWAs. ncsu.edu This approach not only enhances solubility but can also improve the surface strength of paper when used as a surface sizing agent. ncsu.eduscilit.com
A more novel approach involves using fluorescent brighteners as photoinitiators for polymerization. rsc.org Research has shown that stilbene-based brighteners, in combination with a co-initiator like a diaryliodonium salt, can form highly efficient photoinitiating systems. researchgate.net These systems can initiate the free radical polymerization of monomers like acrylates upon exposure to visible light from sources such as LEDs. researchgate.netjlu.edu.cn This method allows the brightener to become an integral part of the polymer network it helps to create, offering a pathway for developing high-performance water-based coatings and hydrogels. rsc.org The process is effective even in the presence of oxygen, which typically inhibits such reactions. researchgate.net
Directed Chemical Modification for Tunable Photophysical Response
The photophysical properties of a fluorescent brightener—specifically its absorption and emission wavelengths—are not fixed and can be tuned through directed chemical modification. This allows for the fine-tuning of the brightener's color and performance for specific applications.
The emission characteristics are highly dependent on the molecular structure. Key strategies for tuning the photophysical response include:
Substituent Effects: The introduction of different chemical groups onto the stilbene or triazine rings can alter the electronic structure of the molecule, thereby shifting its absorption and fluorescence spectra. For instance, the position of chlorine atoms on the stilbene core can shift absorption maxima. unishivaji.ac.in Similarly, synthesizing stilbene-triazine derivatives with various amino acid groups results in compounds with distinct UV absorption and fluorescence emission peaks. researchgate.net The absorption peaks for cis-isomers of these derivatives were found in the 281-291 nm range, while trans-isomers absorbed at 353-361 nm, with fluorescence emissions spanning 400-650 nm. researchgate.net
Guest-Host Interactions: In polymeric systems, the interaction between the brightener (guest) and the polymer matrix (host) can significantly influence fluorescence. The phenomenon of Aggregation-Induced Enhanced Emission (AIEE) can be modulated by changing the guest-host solubility and the crystallinity of the polymer. nih.gov This demonstrates that the photophysical response can be tuned not just by covalent modification but also by controlling the brightener's physical environment at a molecular level. nih.gov
Supramolecular Assembly: An advanced strategy for achieving tunable emission involves controlling the non-covalent assembly of fluorophores. nih.gov While not specific to FB 210, the principle of using external signals to control molecular packing and, consequently, emission color represents a frontier in designing "smart" fluorescent materials. nih.gov
| Modification Strategy | Mechanism | Effect on Photophysical Properties |
| Ring Substitution | Altering electron density of the conjugated system. | Shifts in UV absorption and fluorescence emission wavelengths. unishivaji.ac.inresearchgate.net |
| Guest-Host Interaction | Modulating molecular aggregation (AIEE). | Changes in fluorescence intensity and aggregation threshold. nih.gov |
| Supramolecular Control | Controlling non-covalent molecular assembly. | Dynamic and reversible changes in emission color. nih.gov |
Photophysical Phenomena and Spectroscopic Elucidation of the Chemical Compound
Fundamental Principles of Optical Brightening: Ultraviolet Absorption and Visible Light Emission Mechanisms
The mechanism begins when the molecule absorbs light, inducing a transition of electrons from the singlet ground state (S₀) to various vibrational levels within the electronically excited singlet state (S₁). textilelearner.net Stilbene-based brighteners, including those with triazine structures like Fluorescent Brightener 210, typically have a strong absorption band in the near-UV range, generally between 330 nm and 380 nm. researchgate.net Following absorption, the molecule rapidly relaxes to the lowest vibrational level of the S₁ state. From this relaxed excited state, the molecule returns to the ground state (S₀) through the emission of a photon. This radiative transition is known as fluorescence. The emitted light has a longer wavelength (lower energy) than the absorbed light, a phenomenon known as the Stokes shift. For these brighteners, the emission occurs in the blue region of the visible spectrum, typically between 400 nm and 460 nm, which effectively counteracts yellowness. researchgate.net The entire process of absorption and emission occurs very rapidly, on the timescale of nanoseconds.
The molecular structure of Fluorescent Brightener 210, characterized by a planar stilbene (B7821643) core with an extended system of conjugated double bonds, is essential for this activity. This conjugation lowers the energy required for electron excitation into the π* orbitals, placing the absorption maximum in the UV range. The specific substituents on the stilbene and triazine rings modulate the precise absorption and emission wavelengths.
Quantitative Analysis of Fluorescence Quantum Yields and Efficiencies
The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φ_F), defined as the ratio of the number of photons emitted to the number of photons absorbed. textilelearner.net A high quantum yield is a critical characteristic for an effective optical brightener, as it signifies that a large fraction of the absorbed UV energy is converted into visible blue light, maximizing the whitening effect. The quantum yield is determined by the relative rates of fluorescence emission versus competing non-radiative deactivation processes. slideshare.net
The fluorescence quantum yield is a key parameter that directly reflects the brightening ability of the compound. scispace.com
| Brightener Type | Solvent/Medium | Quantum Yield (Φ_F) Range | Reference |
|---|---|---|---|
| Triazine-Stilbene (with acrylamide (B121943) group) | Aqueous Solution | 0.24 - 0.36 | researchgate.net |
| Polymerizable Triazine-Stilbene | Aqueous Solution | 0.24 - 0.34 | |
| Ethanol | 0.39 - 0.51 | ||
| Stilbene-Oxadiazole Derivatives | N,N-dimethylformamide | 0.2 - 0.8 | researchgate.net |
| 4,4′-bis(2-benzoxazolyl)stilbene (BBS) | Solution | ≥ 0.88 | acs.org |
| Default FWA vs. Nanosilica-loaded FWA | Aqueous Solution | 0.279 vs. 0.416 | scispace.com |
Investigations into Excited State Deactivation Pathways, including Non-Radiative Transitions
Once a molecule of Fluorescent Brightener 210 is in the excited singlet state (S₁), several deactivation pathways are available for it to return to the ground state (S₀). While the desired pathway is fluorescence (a radiative transition), it competes with several non-radiative pathways that dissipate the absorbed energy as heat without emitting light. textilelearner.net
The primary non-radiative deactivation pathways include:
Internal Conversion (IC): This is a radiationless transition between states of the same spin multiplicity (e.g., S₁ → S₀). For many fluorescent molecules, this process is generally inefficient, allowing fluorescence to occur.
Intersystem Crossing (ISC): This is a transition between states of different spin multiplicity, most commonly from the singlet excited state (S₁) to a triplet excited state (T₁). textilelearner.net From the triplet state, the molecule can return to the ground state via phosphorescence (a slow radiative process) or non-radiatively. For some stilbene brighteners like BBS, intersystem crossing has been found to be a negligible deactivation pathway. acs.org
Photoisomerization: For stilbene derivatives, a major and highly significant non-radiative deactivation pathway is trans-cis (or E-Z) isomerization around the central ethylene (B1197577) double bond. scispace.com The trans-isomer is planar and highly fluorescent, which is the active form of the brightener. Upon absorption of UV light, the molecule can undergo a conformational change to the non-planar cis-isomer. textilelearner.netscispace.com This cis-form is typically non-fluorescent or has very weak fluorescence and loses its affinity for the substrate. textilelearner.netscispace.com This photoisomerization is a primary cause of the poor light fastness of stilbene brighteners and represents a significant loss of whitening efficiency upon prolonged exposure to light. scispace.com The deactivation from the excited state of the trans-isomer to the ground state via the cis conformation is an efficient emissionless process. scispace.com
Influence of Molecular Architecture and Environmental Parameters on Photophysical Characteristics
The specific molecular architecture of Fluorescent Brightener 210, particularly the nature and position of its substituent groups, profoundly influences its photophysical characteristics. The compound is a tetra-sulfonated derivative of 4,4'-diaminostilbene, featuring morpholino and anilino groups on the triazine rings. These substituents strategically modify the electronic properties of the core stilbene chromophore.
Electron-Donating and Withdrawing Groups: The introduction of electron-donating groups (like the amino groups) and electron-withdrawing groups onto the stilbene backbone can alter the energy levels of the ground and excited states. nih.gov Generally, increasing the electron delocalization through the molecule by adding powerful electron-donating or electron-withdrawing groups leads to a bathochromic (red) shift in the maximum absorption wavelength. nih.gov The amino groups in the stilbene core and the anilino groups on the triazines act as electron donors, which are crucial for the molecule's fluorescent properties.
Sulfonic Acid Groups (-SO₃H): The four sulfonic acid groups are primarily incorporated to confer water solubility, which is essential for application in aqueous systems like detergents and paper manufacturing. researchgate.net While their primary role is not chromophoric, these polar groups can influence the molecule's interaction with its environment, particularly in polar solvents, which in turn affects spectral properties.
Triazine Rings and Terminal Groups: The bis-triazinyl system is a common feature in brighteners for cellulosic fibers. The substituents on these rings, such as the morpholino and sulfophenylamino groups in FB 210, play a critical role. Studies on other triazine-stilbenes show that while the type of substituent on the triazine ring may not significantly affect the fundamental absorption-fluorescence assignments, it can influence properties like photostability and affinity. researchgate.net For example, introducing chlorine atoms into the benzoyl groups of related stilbene brighteners can shift absorption maxima to shorter wavelengths. unishivaji.ac.in Generally, alkylamino-substituted dyes provide larger Stokes shifts because the electron-donating groups help to stabilize the excited state of the molecule. mdpi.com
In the solid state, such as when incorporated into a polymer matrix, the photophysical behavior of fluorescent brighteners can differ significantly from that in dilute solutions. At higher concentrations, many dyes suffer from aggregation-caused quenching (ACQ), where molecular aggregation leads to the formation of non-emissive species, reducing the fluorescence quantum yield.
However, some brighteners, particularly stilbene derivatives, can exhibit the opposite phenomenon known as Aggregation-Induced Emission (AIE) or Aggregation-Induced Enhanced Emission (AIEE). In this process, the molecule is faintly emissive when dissolved but becomes highly luminescent in an aggregated state. This is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative channel.
For the related brightener 4,4′-bis(2-benzoxazolyl) stilbene (BBS), aggregation in polymer matrices like high-density polyethylene (B3416737) (HDPE), polypropylene (B1209903) (PP), and poly(ethylene terephthalate) (PET) leads to distinct changes in the emission spectrum. acs.orgmanchester.ac.uk
At low concentrations, a monomeric emission is observed, typically around 430 nm. acs.org
As the concentration increases and aggregation occurs, new, red-shifted emission bands appear at longer wavelengths (e.g., 470 nm and 500 nm). acs.org This is referred to as a bathochromic shift and is indicative of the formation of aggregates or excimers.
The fluorescence lifetime of the aggregated species is also typically longer than that of the monomer. acs.org
This concentration-dependent emission provides a method for quantifying the amount of brightener or recycled content in plastics. acs.orgnih.gov The tendency to aggregate is influenced by the polymer host; aggregation thresholds are often higher in more polar polymers where the brightener is more soluble. acs.org
| State | Emission Peak(s) | Description | Reference |
|---|---|---|---|
| Monomeric (Isolated) | ~430 nm | Dominant at low concentrations. | acs.org |
| Aggregated | ~470 nm, ~500 nm | Appear and grow in intensity with increasing concentration, indicating AIE. |
The photophysical properties of Fluorescent Brightener 210 are highly sensitive to its immediate environment, a phenomenon known as solvatochromism. jasco-global.com Both the solvent in a solution and the polymer matrix in a solid application can significantly alter the absorption and emission spectra, as well as the fluorescence quantum yield.
Solvent Polarity: The polarity of the solvent is a critical factor. For many stilbene-based brighteners, moving to a more polar solvent causes a bathochromic (red) shift in the fluorescence emission spectrum. jasco-global.comresearchgate.net This is because the excited state of these molecules is often more polar than the ground state. Polar solvent molecules can arrange themselves around the excited molecule, lowering its energy and thus reducing the energy of the emitted photon. jasco-global.com Studies on related compounds have shown that both the fluorescence quantum yield and the emission wavelength can increase with rising solvent polarity. researchgate.net
Polymer Matrix: The choice of polymer host has a profound effect on the brightener's behavior. The solubility of the brightener in the polymer dictates its dispersion and aggregation tendency. In a study using the brightener BBS, aggregation levels in HDPE were found to be six times higher than in the more polar PET at the same concentration, due to fewer favorable interactions between the brightener and the non-polar HDPE. acs.org Consequently, the onset of aggregation-induced emission occurs at lower concentrations in less-polar or less-interactive polymer systems. acs.org The crystallinity of the polymer also plays a role; since brightener molecules typically reside in amorphous regions, higher crystallinity can force the dye molecules into smaller amorphous domains, increasing local concentration and promoting aggregation.
pH and Ionic Strength Sensitivity of Luminescence
The luminescent properties of Fluorescent Brightener 210, a derivative of diaminostilbene-disulfonic acid, are significantly influenced by the pH and ionic strength of its environment. These factors can alter the molecule's electronic structure, aggregation state, and interaction with substrates, thereby affecting its absorption and emission characteristics.
pH Sensitivity
The fluorescence of stilbene-based optical brightening agents (OBAs) is highly dependent on the pH of the medium. The molecular structure of Fluorescent Brightener 210 contains multiple nitrogen atoms in the triazine rings and amine linkages, as well as sulfonate groups. These sites are susceptible to protonation or deprotonation depending on the ambient pH.
Research on analogous stilbene-based fluorescent whitening agents (FWAs) reveals distinct behavioral changes in acidic versus neutral or alkaline conditions. Generally, these compounds exhibit greater stability and optimal performance in a neutral to slightly alkaline pH range, typically between 6 and 10 for textile applications. raytopoba.com In strongly acidic conditions (pH < 4), stilbene-derived FWAs tend to show poor light stability. researchgate.net This instability is linked to changes in the electronic structure upon protonation. For instance, studies on similar 4,4'-bis(pyrimidinyl)-diamino stilbene-2,2'-disulfonic acid derivatives have shown that the ultraviolet absorption intensity decreases significantly under acidic conditions. researchgate.net The protonation of secondary and aromatic ring nitrogens, which is expected to occur at pH values around 5-6 for analogous structures, can alter the conjugated system and thus the photophysical properties. industrialchemicals.gov.au Conversely, the sulfonate groups are strongly acidic, with pKa values around 2, and remain ionized over a wide pH range. industrialchemicals.gov.au For some applications, optimal whiteness values have been achieved at a neutral pH of 7. asianpubs.org
The general effect of pH on the luminescence of stilbene-based brighteners is summarized in the table below.
Table 1: Effect of pH on Photophysical Properties of Stilbene-Based Fluorescent Brighteners
| pH Range | General Effect on the Molecule | Impact on Luminescence and Performance |
| < 4 (Strongly Acidic) | Protonation of triazine and amine nitrogens. industrialchemicals.gov.au | Decreased UV absorption intensity and poor light stability. researchgate.netresearchgate.net |
| 4 - 6 (Weakly Acidic) | Potential for improved fluorescence reflectance in some dye baths. raytopoba.com | Transition region where nitrogen groups may become protonated. industrialchemicals.gov.au |
| 6 - 10 (Neutral to Alkaline) | Optimal state for application with deprotonated amine groups. | High and consistent stability; optimal fluorescence emission. raytopoba.comresearchgate.net |
Ionic Strength Sensitivity
The ionic strength of the solution, particularly the presence of multivalent cations, plays a crucial role in the performance and behavior of Fluorescent Brightener 210. The sulfonate groups on the molecule can interact with dissolved cations in the environment, such as Na⁺, K⁺, Mg²⁺, and Ca²⁺. industrialchemicals.gov.au
The table below details the observed influence of ionic strength on the behavior of anionic fluorescent brighteners.
Table 2: Influence of Ionic Strength on Anionic Fluorescent Brightener Behavior
| Condition | Primary Mechanism | Observed Effect |
| Low Ionic Strength | Molecule exists as a dissociated salt in solution. oecd.org | Standard adsorption and fluorescence behavior. |
| High Ionic Strength (Monovalent Cations, e.g., Na⁺) | Increased screening of electrostatic repulsion between molecules and substrate. | Can influence adsorption kinetics and equilibrium. researchgate.net |
| Presence of Bivalent Cations (e.g., Ca²⁺, Mg²⁺) | Formation of ion pairs and clusters with sulfonate groups. industrialchemicals.gov.au | Significantly enhances adsorption onto cellulosic substrates; may alter aggregation state. researchgate.net |
Environmental Distribution, Transformation, and Degradation Pathways
Environmental Occurrence and Transport Mechanisms of Fluorescent Brighteners
Fluorescent brighteners, also known as fluorescent whitening agents (FWAs), are chemical compounds that absorb light in the ultraviolet and violet region of the electromagnetic spectrum and re-emit light in the blue region. This characteristic causes a whitening effect when applied to various materials. Due to their widespread use in products such as detergents, paper, and textiles, FWAs are widely distributed in the environment. heraproject.com
Aquatic Compartment Distribution Dynamics
The primary route for fluorescent brighteners to enter the environment is through the discharge of treated and untreated wastewater. Given their application in laundry detergents and other household products, they are common constituents of municipal and industrial effluents. industrialchemicals.gov.auindustrialchemicals.gov.au Once in the aquatic environment, their distribution is governed by their physicochemical properties. While some fluorescent brighteners exhibit high water solubility, others have a strong tendency to adsorb to particulate matter. oecd.org This leads to their presence in both the water column and sediments. The concentration and distribution of these compounds can vary seasonally and depend on the hydrological characteristics of the water body.
Sorption and Sedimentation Processes in Natural Systems
Many fluorescent brighteners, including those of the distyrylbiphenylsulfonate (DSBP) type, demonstrate a high affinity for solid materials. heraproject.com This leads to their strong adsorption onto suspended solids and, subsequently, their accumulation in sediments. industrialchemicals.gov.auindustrialchemicals.gov.au For instance, studies on FWA-5, a DSBP-type brightener, have shown significant removal from the water column via sedimentation. heraproject.com This process is a key factor in the environmental fate of these compounds, effectively transferring them from the aqueous phase to the sediment compartment. The persistence of some FWAs in sediment cores provides a historical record of their use. industrialchemicals.gov.au The high adsorption potential to sediment and suspended solids is a critical aspect of their environmental behavior. oecd.org
Soil Matrix Interactions and Persistence
Fluorescent brighteners can also be introduced into terrestrial environments, primarily through the application of sewage sludge as fertilizer. Due to their strong adsorption characteristics, these compounds exhibit low mobility in the soil matrix. industrialchemicals.gov.auindustrialchemicals.gov.au This suggests a low potential for leaching into groundwater. However, their persistence in soil is a concern. industrialchemicals.gov.auindustrialchemicals.gov.au The interactions between fluorescent brighteners and soil components are complex and can be influenced by factors such as soil organic matter content and clay mineralogy. Research indicates that these compounds are not expected to readily degrade in soil environments. industrialchemicals.gov.auindustrialchemicals.gov.au
Abiotic Degradation Mechanisms
Photodegradation Kinetics and Product Formation under Simulated and Natural Conditions
Photodegradation is a significant abiotic degradation pathway for many fluorescent brighteners in the aquatic environment. Exposure to sunlight can initiate chemical transformations of these compounds. For example, DSBP-type FWAs have been shown to undergo rapid light-induced reactions in rivers and lakes. heraproject.com Studies on FWA-5 indicated that it undergoes rapid isomerization followed by photodegradation of over 70% within 28 days under aqueous conditions. heraproject.com
The kinetics of photodegradation can be influenced by various environmental factors, including water chemistry, the presence of sensitizing substances, and light intensity. The degradation process can lead to the formation of various photoproducts, which may have different environmental fates and toxicological profiles than the parent compound.
A key initial step in the photodegradation of certain stilbene-based fluorescent brighteners is photoisomerization. This process involves the conversion of the trans (E) isomer, which is typically the effective whitening agent, to the cis (Z) isomer upon exposure to UV light. This transformation is a rapid process in aqueous systems for compounds like FWA-5. heraproject.com The cis isomer may have different properties, including a reduced fluorescence capacity and potentially different degradation pathways and sorption behaviors. The difficulty in analyzing fluorescent brighteners in solution can be compounded by the differing UV absorption between the cis and trans isomers. epa.gov
Photo-oxidative Cleavage Reactions and Melamine (B1676169) Derivative Formation
It is important to note that these photo-degradation processes, while reducing the concentration of the parent FWA, can result in the formation of persistent transformation products. industrialchemicals.gov.auindustrialchemicals.gov.au
Biotic Degradation Processes
Microbial Degradation Pathways in Aqueous Systems
The microbial degradation of Fluorescent Brightener 210 and its counterparts in aqueous systems is a complex process with varying outcomes. Generally, stilbene-type fluorescent whitening agents are not considered to be readily biodegradable. heraproject.com While some related compounds like FB-71 have shown potential for biodegradation, others such as FB-220 and FB-28 are considered to be neither readily nor inherently biodegradable in water. industrialchemicals.gov.auindustrialchemicals.gov.au For instance, in a 28-day study following OECD TG 301 A, FB-220 showed only 1.2% degradation. industrialchemicals.gov.au Another study using OECD TG 302 B found that degradation of FB-220 peaked at 20.9% after 5 days but did not increase further. industrialchemicals.gov.au This suggests that complete mineralization by microbial communities in typical aqueous environments is unlikely.
Biodegradability Assessments in Wastewater Treatment Plants
Wastewater treatment plants (WWTPs) are a primary receiving environment for Fluorescent Brightener 210 due to its use in household detergents. industrialchemicals.gov.auindustrialchemicals.gov.au In WWTPs, the removal of these compounds is largely attributed to their strong adsorption to activated sludge rather than biodegradation. industrialchemicals.gov.auindustrialchemicals.gov.auresearchgate.net The adsorbed fraction can be significant, with some studies reporting over 90% removal from the wastewater effluent due to this partitioning behavior. industrialchemicals.gov.au
However, the biodegradability within the WWTP environment is limited. Studies on similar FWAs have shown low to moderate biodegradation. For example, while some fluorescent brighteners can be partially removed through biological processes, a significant portion may persist and be discharged with the effluent or remain in the sewage sludge. researchgate.netoecd.org The application of this sludge to agricultural land can then introduce the compound into the soil environment. industrialchemicals.gov.au
Table 1: Biodegradability of Structurally Similar Fluorescent Whitening Agents
| Compound | OECD Test Guideline | Duration | Degradation | Conclusion |
| FB-71 | OECD TG 301 A | 28 days | 10-20% (DOC removal) | Not readily biodegradable industrialchemicals.gov.au |
| FB-71 | OECD TG 302 B | 28 days | 98.8% (DOC removal) | Inherently biodegradable industrialchemicals.gov.au |
| FB-220 | OECD TG 301 A | 28 days | 1.2% (DOC removal) | Not readily biodegradable industrialchemicals.gov.au |
| FB-220 | OECD TG 301 D | 30 days | 0% (Oxygen consumption) | Not readily biodegradable industrialchemicals.gov.au |
| FB-220 | OECD TG 302 B | 28 days | ~20.9% (peaked at day 5) | Not inherently biodegradable industrialchemicals.gov.au |
| FB-28 | OECD TG 302 B | 24 hours | Terminated due to 83.6% removal by adsorption | Biodegradation read-across from FB-220 industrialchemicals.gov.auindustrialchemicals.gov.au |
This table is based on data for structurally similar compounds and provides an indication of the expected behavior of Fluorescent Brightener 210.
Enzymatic Biotransformation Studies
Detailed studies specifically on the enzymatic biotransformation of Fluorescent Brightener 210 are not widely available in the public domain. However, the limited biodegradability observed in microbial systems suggests that the enzymes present in common environmental microorganisms are not highly effective at breaking down its complex structure. The persistence of the stilbene (B7821643) and triazine components indicates a resistance to typical enzymatic attack. Research on the biotransformation of other persistent organic pollutants suggests that specialized enzymes under specific conditions might be required for significant degradation, but this has not been demonstrated for Fluorescent Brightener 210.
Environmental Fate Modeling and Predictive Analysis
Environmental fate models are utilized to predict the distribution and concentration of chemicals like Fluorescent Brightener 210 in various environmental compartments. These models consider the compound's physical-chemical properties, such as its high water solubility and strong tendency to adsorb to solids, along with its limited degradation rates.
Modeling studies, such as those using USES-LCA, have indicated that due to its properties, Fluorescent Brightener 210 is expected to have a high concentration in sediment compared to the water column. These models help in understanding the long-term behavior and potential accumulation zones of the compound in the environment. The persistence of related compounds in sediment cores, with detectable levels corresponding to periods of high use, supports the model predictions of low degradation in soil and sediment. industrialchemicals.gov.auindustrialchemicals.gov.au
Advanced Analytical Methodologies for Research on the Chemical Compound
Chromatographic Separation Techniques for Complex Matrices
Chromatographic methods are essential for separating Fluorescent Brightener 210 from other components in a sample, which is a critical step before detection and quantification.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
High-Performance Liquid Chromatography (HPLC) coupled with a Fluorescence Detector (FLD) is a powerful technique for the analysis of stilbene-type fluorescent whitening agents like Fluorescent Brightener 210. patsnap.com The inherent fluorescence of the compound allows for highly sensitive and selective detection. newclothmarketonline.com Qualitative analysis is typically performed by comparing the retention time and spectral data of the sample with that of a reference standard. newclothmarketonline.com For quantitative analysis, the external standard method is commonly employed, using the peak area of the brightener. newclothmarketonline.com
A specific HPLC-DAD-FLD method has been established for the simultaneous detection of several stilbene (B7821643) brighteners, including C.I. 210. patsnap.com The optimal detection parameters for this method were determined through systematic optimization of the pretreatment and chromatographic conditions. patsnap.com
| Parameter | Condition |
| Chromatographic Column | Shiseido MG C18 (4.6mm × 250mm, 5μm) |
| Mobile Phase | Acetonitrile and 10mmol/L ammonium (B1175870) acetate (B1210297) (containing 2mmol/L di-n-hexylammonium acetate, pH adjusted to 6.0 with acetic acid) |
| Elution Mode | Gradient Elution |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 20 μL |
| Fluorescence Detection | Excitation: 350 nm, Emission: 432 nm |
| Data sourced from a study on HPLC detection methods for stilbene fluorescent brightening agents. patsnap.com |
Ultra-Performance Liquid Chromatography with Photodiode Array and Fluorescence Detection (UPLC-PDA/FLR)
Ultra-Performance Liquid Chromatography (UPLC) offers faster and more efficient separations compared to traditional HPLC. fda.gov When paired with both a Photodiode Array (PDA) detector and a Fluorescence (FLR) detector, it provides a comprehensive analytical solution. fda.govfda.gov The FLR detector offers significantly higher sensitivity (≥10-fold) for detecting fluorescent compounds, while the PDA detector provides ultraviolet (UV) spectral data across a range, which is invaluable for confirming the identity of the analyte. fda.gov
A validated method for detecting fluorescent brightening agents in various matrices uses UPLC with tandem FLR and PDA detection. fda.gov This setup allows for a qualitative screen with high selectivity. fda.gov The primary chromatographic peaks are well-resolved and yield unique UV spectra that correspond well with published data. fda.gov
| Parameter | Condition |
| UPLC System | Waters Acquity H-Class |
| Column | Waters Acquity BEH Shield RP18 (2.1 x 50 mm, 1.7 μm) |
| Mobile Phase A | 10 mM ammonium acetate in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0 min: 10% B; 8 min: 100% B (hold 4 min); 13 min: 10% B (hold 4 min) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| PDA Detection Range | 210-400 nm |
| Fluorescence Detection | Excitation: 350 nm, Emission: 430 nm |
| Data sourced from a study on the detection of fluorescent brightening agents in food matrices. fda.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
For the analysis of trace levels of fluorescent brighteners, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its exceptional sensitivity and specificity. mdpi.com This technique can achieve detection limits below 1 ng/mL, making it suitable for analyzing samples with very low concentrations of the target analyte, such as human plasma. mdpi.com
A method was developed for the simultaneous determination of 13 different fluorescent brighteners using solid-phase extraction combined with LC-MS/MS. mdpi.comresearchgate.net Detection was carried out using positive ion electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode, which ensures that only specific mass transitions for the target analytes are detected, thereby minimizing matrix interference. mdpi.comresearchgate.net The method demonstrated excellent linearity and low quantification limits, proving its reliability for trace analysis. mdpi.com
| Performance Metric | Result |
| Linearity Range | ~0.01–50 ng/mL |
| Correlation Coefficient (R²) | > 0.992 |
| Method Quantitation Limits (MQLs) | 0.012 to 0.348 ng/mL |
| Spiked Recovery Rates | 61% to 98% |
| Data sourced from a study on the determination of multiple fluorescent brighteners in human plasma. mdpi.comresearchgate.net |
Spectroscopic Characterization and Quantitative Analysis in Research
Spectroscopic techniques are employed for both the quantitative measurement and the structural elucidation of Fluorescent Brightener 210.
Ultraviolet-Visible Spectrophotometry for Concentration Determination and Spectral Analysis
Ultraviolet-Visible (UV-Vis) spectrophotometry is a fundamental technique used to analyze fluorescent brighteners. mdpi.comnih.gov These compounds are designed to absorb light in the non-visible ultraviolet (UV) range and re-emit it in the visible blue region of the spectrum. fda.govfda.gov The wavelength of maximum absorption (λmax) is a key characteristic. For identity confirmation of similar fluorescent brighteners, a UV absorbance peak is expected around 350 nm. fda.gov Other similar compounds show a maximum absorption between 333 nm and 334 nm. ncsu.eduradiantcolor.com The technique can be used for quantitative analysis, as the absorbance of a solution is directly proportional to the concentration of the analyte, following the Beer-Lambert law. ncsu.edu
Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Insights
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for obtaining structural information about a molecule by identifying its functional groups. thermofisher.com While it can be challenging to detect optical brighteners in materials like paper using conventional FTIR due to their low concentrations, the technique is effective for analyzing the pure compound or higher concentration samples. mdpi.commdpi.com For stilbene-type brighteners, specific absorption peaks can be attributed to different parts of the molecule. For instance, triazine-stilbene derivatives exhibit characteristic peaks corresponding to the triazine-ring skeleton. mdpi.com
A study on a similar diaminostilbene-based brightener (DMS) identified several characteristic peaks in the "fingerprint" region of the IR spectrum. thermofisher.com
| Vibrational Band (cm⁻¹) | Potential Assignment |
| ~1500 and ~1400 | Triazine-ring skeleton vibrations |
| 1153, 1141, 1112 | C-O, S-O stretching vibrations |
| 1085, 1025 | Sulfonic group, aromatic C-H in-plane bending |
| Data sourced from studies on the FTIR analysis of optical brighteners. thermofisher.commdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the definitive elucidation of the molecular structure of complex organic compounds such as Fluorescent Brightener 210 (FB 210). iucr.org As FB 210 is a large, symmetrical molecule belonging to the stilbene class of compounds, NMR provides critical data on the connectivity of atoms and the stereochemistry of the molecule. sigmaaldrich.comcymitquimica.com The core of FB 210 features a stilbene (1,2-diarylethene) backbone, which includes a carbon-carbon double bond connecting two aromatic systems. acs.org
Proton NMR (¹H NMR) analysis is particularly crucial for determining the geometry of this central double bond. The coupling constant (J-value) between the two vinyl protons on the ethene bridge can distinguish between the (E) (trans) and (Z) (cis) isomers. A large coupling constant is characteristic of the (E)-isomer, which is the configuration present in FB 210. acs.orgtandfonline.com The aromatic regions of the ¹H NMR spectrum would display complex multiplets resulting from the protons on the substituted benzene (B151609) sulfonic acid rings. Furthermore, distinct signals corresponding to the protons of the morpholine (B109124) rings would appear in the aliphatic region of the spectrum, confirming their presence and connectivity to the triazine rings. sigmaaldrich.comacs.org
Advanced two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are often employed for complex structures like stilbene derivatives. HMBC reveals long-range correlations between protons and carbons (typically over two to three bonds), which is instrumental in piecing together the various fragments of the molecule, such as confirming the attachment points of the morpholine and anilino-sulfonate groups to the triazine rings. tandfonline.com
Table 1: Application of NMR Spectroscopy for Structural Elucidation of Fluorescent Brightener 210 This table is a representation based on established principles for analyzing stilbene derivatives.
| NMR Technique | Information Gained | Expected Observations for Fluorescent Brightener 210 |
|---|---|---|
| ¹H NMR | Stereochemistry of the C=C double bond | Large coupling constant (J-value) for vinyl protons, confirming (E)-configuration. acs.orgtandfonline.com |
| Substitution pattern on aromatic rings | Complex multiplets in the aromatic region (approx. 6.0-8.5 ppm). | |
| Presence of morpholine groups | Signals in the aliphatic region (approx. 3.0-4.0 ppm). | |
| ¹³C NMR | Carbon skeleton confirmation | A large number of distinct signals corresponding to the many unique carbon environments in the molecule. tandfonline.com |
| Identification of functional groups | Characteristic chemical shifts for carbons in aromatic rings, triazine rings, the C=C double bond, and morpholine rings. |
| 2D NMR (e.g., HMBC) | Connectivity between molecular fragments | Correlations observed between protons on the triazine rings and carbons in the anilino-sulfonate and morpholine moieties. tandfonline.com |
Method Validation and Performance Metrics in Research Applications
Method validation is a fundamental requirement in analytical chemistry to ensure that a specific method is reliable, accurate, and suitable for its intended purpose. For a compound like Fluorescent Brightener 210, which may be analyzed at trace levels in diverse and complex matrices such as environmental or biological samples, rigorous validation is essential. nih.gov The validation process assesses several key performance parameters to guarantee the quality and consistency of the analytical data. nih.govfda.gov
Linearity and Dynamic Range Determination
Linearity refers to the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte in the sample over a defined range. nih.gov This range is known as the dynamic range. A recent study developing an analytical method for 13 different fluorescent brighteners (FBs) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) demonstrated excellent linearity. nih.gov The method showed correlation coefficients (R²) greater than 0.992 for all analytes over a concentration range of approximately 0.01 to 50 ng/mL. nih.gov Establishing a linear relationship is critical for accurate quantification, as it allows for the creation of a calibration curve from standards of known concentrations, against which unknown sample concentrations can be calculated. The dynamic range can be limited at higher concentrations where detector saturation or other phenomena may cause the response to become non-linear. mst.dk
Table 2: Example Linearity Data for Fluorescent Brighteners in Human Plasma
| Analyte Group | Concentration Range (ng/mL) | Correlation Coefficient (R²) | Source |
|---|
Method Detection Limits and Quantification Limits in Environmental and Material Samples
The Method Detection Limit (MDL) is the lowest concentration of an analyte that can be identified, measured, and reported with 99% confidence that its concentration is greater than zero. fda.gov The Method Quantification Limit (MQL), which is typically higher than the MDL, is the lowest concentration that can be measured with an acceptable level of precision and accuracy. nih.gov These metrics are crucial for determining the sensitivity of a method, particularly in environmental monitoring and food safety applications where target analytes may be present at very low levels. nih.govfda.gov
For instance, a validated UPLC-based method by the FDA for detecting fluorescent brighteners in food matrices reported an estimated MDL of 260 ppb (parts-per-billion) for Fluorescent Brightener 28, a related stilbene-type compound. fda.govfda.gov In a highly sensitive study analyzing human plasma, the MQLs for 13 different FBs ranged from 0.012 to 0.348 ng/mL, with MDLs ranging from 0.004 to 0.105 ng/mL, demonstrating the method's suitability for trace-level human biomonitoring. nih.gov
Table 3: Detection and Quantification Limits of Fluorescent Brighteners in Various Matrices
| Matrix | Analyte | MDL | MQL | Source |
|---|---|---|---|---|
| Human Plasma | Various FBs | 0.004 - 0.105 ng/mL | 0.012 - 0.348 ng/mL | nih.gov |
| Food (e.g., Shrimp, Rice Flour) | Fluorescent Brightener 28 | 260 ppb (ng/g) | Not specified | fda.govfda.gov |
Matrix Effects and Recovery Assessments in Analytical Procedures
Matrix effects occur when non-analyte components in a sample interfere with the measurement of the target analyte, causing either suppression or enhancement of the analytical signal. nih.gov These effects are a significant challenge in complex samples like human plasma, food, or industrial sludge. To mitigate this, robust sample preparation and clean-up procedures are developed. For example, in the analysis of FBs in human plasma, a specialized solid-phase extraction (SPE) column (EMR-Lipid) was employed to selectively remove interfering phospholipids. nih.gov For environmental sludge samples, a composite SPE of Florisil-alumina has been used to remove polar interferences like pigments and humic acids. nih.gov
Recovery assessment is performed to evaluate the efficiency of the entire analytical procedure, including extraction and clean-up. A known quantity of the analyte is added (spiked) into a blank matrix, which is then processed and analyzed. The percentage of the spiked amount that is detected by the instrument represents the recovery rate. In the study of FBs in human plasma, the method was validated with spiked recovery rates ranging from 61% to 98%, indicating that the sample preparation method was effective for most of the target analytes. nih.gov
Table 4: Recovery Rates for Fluorescent Brighteners in Human Plasma
| Analyte Group | Matrix | Sample Preparation | Spiked Recovery Rate (%) | Source |
|---|
Innovative Applications and Functional Materials Development
Integration into Polymer Science for Optical Enhancement
The incorporation of fluorescent brighteners into polymers is a key strategy for enhancing the aesthetic and optical qualities of plastic products. These additives are designed to mask the natural yellowing of polymers and improve the initial color, leading to a more brilliant appearance. specialchem.com
Fluorescent Brightener 210 and similar optical brightening agents (OBAs) are utilized in a wide array of molded thermoplastics, films, and sheets. specialchem.com They can be integrated into the polymer matrix before or during the molding process, either in powder or granular form. additivesforpolymer.comranbarr.com For certain plastics like flexible PVC, they can be added as a solution or dispersion within a plasticizer. additivesforpolymer.com
The effectiveness and stability of the brightener are influenced by the polymer host. Research on various thermoplastics demonstrates that the polymer's chemical structure, such as the presence of aromatic groups, can impact the fluorescence emission of the optical brightener. acs.org Compatibility is crucial to prevent issues like bleeding or migration of the additive to the surface. additivesforpolymer.com While many brighteners show excellent compatibility and whitening effects in materials like PVC, polystyrene (PS), and acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), their performance can vary in other polymers, such as limited weather resistance in polyethylene (B3416737) (PE). ranbarr.com
Table 1: Performance of Optical Brighteners in Various Thermoplastics This table is generated based on data for various optical brighteners, including those with similar applications to Fluorescent Brightener 210.
| Polymer | Performance & Compatibility Notes | Source Index |
|---|---|---|
| Polyvinyl Chloride (PVC) | Excellent compatibility and whitening effect. Can be used in both rigid and flexible forms. | additivesforpolymer.comranbarr.com |
| Polystyrene (PS) | Good compatibility and whitening effect. | additivesforpolymer.comranbarr.com |
| Acrylonitrile Butadiene Styrene (ABS) | Delivers exceptional whitening effects. | ranbarr.com |
| Polypropylene (B1209903) (PP) | Good whitening and brightening effects. | additivesforpolymer.comranbarr.com |
| Polyethylene (PE) | Limited weather resistance noted for some brighteners. | ranbarr.com |
| Ethylene-vinyl acetate (B1210297) (EVA) | Excellent whitening effect, particularly in foamed applications like athletic shoe soles. | ranbarr.comispigment.com |
| Polyester (PET) | Can be added during the polymerization process for high stability. | additivesforpolymer.comacs.org |
Optical brighteners are widely used to enhance the whiteness of synthetic fibers such as polyester, nylon, and polypropylene. scribd.comchinaplasonline.comchinaplasonline.com The brightener is typically applied during the manufacturing process, where it is dispersed within the fiber. raytopoba.com This integration provides a permanent whitening effect that is resistant to washing. raytopoba.com The application of these agents can significantly improve the vibrancy and brightness of the textile products. chemicalbook.com
In the field of adhesives, fluorescent whitening agents are also used to improve the aesthetic appearance of the final product. specialchem.comspecialchem.com Their inclusion helps to ensure a clear, bright, and colorless bond line, which is particularly important for transparent adhesive applications.
Application in Advanced Coating Formulations
The utility of fluorescent brighteners extends to advanced coating formulations, where they not only improve optical properties but can also participate in the curing process.
A novel application for certain fluorescent brighteners is their use as photoinitiators in aqueous visible-light photopolymerization. rsc.org Specifically, styrene-based brighteners, a class of compounds structurally related to Fluorescent Brightener 210, have been shown to act as effective photoinitiators for curing acrylate-based, waterborne coatings. rsc.org When combined with a diphenyliodonium (B167342) salt, these brighteners can initiate polymerization under low-intensity visible light, leading to the formation of tack-free coatings. rsc.org This system represents a more environmentally friendly approach to coating production. rsc.org
The same photoinitiating system comprising a styrene-based fluorescent brightener and an iodonium (B1229267) salt has been successfully employed in the LED-assisted synthesis of hydrogels. rsc.org This method allows for the photopolymerization of acrylates in an aqueous solution to form hydrogels, which are materials with a high capacity for swelling and are used extensively in biomedical applications like tissue engineering scaffolds. rsc.orgmdpi.comresearchgate.net The use of safe and low-cost LED light sources makes this a particularly attractive and accessible method for hydrogel fabrication. rsc.org
Table 2: Components for LED-Assisted Hydrogel Synthesis
| Component | Function | Source Index |
|---|---|---|
| Styrene-Based Fluorescent Brightener | Acts as a photoinitiator, absorbing visible light to start the polymerization reaction. | rsc.org |
| Diphenyliodonium Salt | Serves as a co-initiator in the photoinitiating system. | rsc.orgnih.gov |
| Acrylate Monomers | The building blocks that polymerize to form the hydrogel network. | rsc.org |
| Water | Acts as the solvent, creating an aqueous environment for the reaction. | rsc.org |
| LED Light Source | Provides the low-intensity visible light required to activate the photoinitiator. | rsc.org |
Enhanced Whiteness and Optical Properties in Paper Products
The primary and most established application of Fluorescent Brightener 210 is in the paper industry to enhance whiteness and brightness. made-in-china.com3nh.com As an anionic and water-soluble compound, it is well-suited for various stages of the papermaking process. made-in-china.comraytopoba.com
Fluorescent brighteners work by absorbing UV light and re-emitting blue light, which counteracts the inherent yellowness of paper fibers. chemicalbook.com3nh.com This results in paper that appears whiter and brighter to the human eye. koreascience.kr Fluorescent Brightener 210 can be applied in several ways:
Wet-End Addition: The brightener is added to the paper pulp before the paper sheet is formed. made-in-china.com3nh.com
Surface Sizing: It is applied to the surface of the paper at the size press, often mixed with starch. made-in-china.com3nh.com This method is economical as it concentrates the agent on the surface fibers. 3nh.com
Coating: The brightener is incorporated into the coating formulation applied to coated paper grades to enhance surface brightness. made-in-china.com3nh.com
Fluorescent Brightener 210 is valued for its excellent acid resistance, allowing it to maintain a strong whitening effect even in low pH conditions. made-in-china.com Its good stability and compatibility with other papermaking chemicals make it a versatile choice for various paper types, including high-end advertising materials and everyday printing paper. made-in-china.com3nh.com
Table 3: Application Methods of Fluorescent Brightener 210 in Papermaking
| Application Stage | Description | Source Index |
|---|---|---|
| Pulp Bleaching (Wet End) | Added directly to the paper pulp slurry for integral whitening. | made-in-china.com3nh.com |
| Surface Gluing (Size Press) | Applied to the paper's surface along with sizing agents to enhance surface whiteness. | made-in-china.com3nh.com |
| Coating Process | Incorporated into the coating layer of coated papers for superior surface brightness. | made-in-china.com3nh.com |
Wet-End Addition and Surface Sizing Applications
In papermaking, Fluorescent Brightener 210 can be incorporated at two principal stages: the wet-end and the surface sizing press, to improve the paper's optical properties. 3nh.com
Wet-End Addition: The brightener is added directly to the pulp slurry before the paper sheet is formed. 3nh.comgoogle.com This method ensures the agent is distributed throughout the paper's fiber content. 3nh.com The effectiveness of the brightener is contingent on the pulp's initial whiteness; a significant whitening effect is typically observed when the pulp has a pre-existing whiteness above 60-65%. raytopoba.com Various papermaking additives can influence the brightener's performance. For instance, cationic additives require careful management of their addition point to prevent negative interactions, while substances like rosin (B192284) glue can act as UV absorbers, potentially weakening the brightener's effect. google.comraytopoba.com Similarly, aluminum sulfate, used as a precipitant for sizing agents, can have a considerable negative impact on the fluorescent brightener. raytopoba.com
Surface Sizing: Alternatively, the brightener is applied to the surface of the paper sheet, usually as part of a sizing solution at the size press. 3nh.comtiankunchemical.com This method is often considered more economical as it concentrates the chemical on the outer surface fibers where the optical effect is most visible. 3nh.com The sizing solution typically consists of agents like oxidized starch, polyvinyl alcohol (PVA), or carboxymethyl cellulose (B213188) (CMC), with which the fluorescent brightener must be compatible. tiankunchemical.com This application results in paper with a fine texture, high whiteness, and improved printability, making it suitable for high-grade products like printing paper and art paper. tiankunchemical.com
Fluorescent Brightener 210 exhibits a strong affinity for cellulose fibers and is soluble in water, making it well-suited for these aqueous applications. made-in-china.com It is designed to be stable against oxidizing agents and resistant to alkali and hard water. made-in-china.com
Coating Formulations and Co-binder Interactions
When used in paper coatings, the interaction between the fluorescent brightener and the co-binder is critical for maximizing whiteness. Co-binders can act as carriers for the optical brightening agents (OBAs), and a synergistic effect can further enhance the paper's optical properties. cellulosechemtechnol.roresearchgate.net
Research into these interactions has yielded specific findings for different co-binder and OBA combinations. The performance of an OBA is influenced by the type of co-binder used, such as starch, carboxymethyl cellulose (CMC), and soy protein. cellulosechemtechnol.roresearchgate.net Polyvinyl alcohol (PVA) has been identified as a particularly effective carrier for optical brighteners. sekisui-sc.com One theory suggests that PVA locks the brightener into its active planar transposition, which is the conformation that absorbs UV light and re-emits it in the blue-white spectrum. sekisui-sc.com The inclusion of even small amounts of PVA in a coating formulation can boost brightness and fluorescence beyond what is achievable with the OBA alone. sekisui-sc.com
Studies comparing different OBA types (categorized by their number of sulfonic acid groups: di-, tetra-, and hexa-sulfo) have shown that the optimal choice of OBA and co-binder depends on the desired level of brightness. cellulosechemtechnol.roresearchgate.net For instance, in formulations with a starch co-binder, a tetra-sulfo OBA (a category that includes Fluorescent Brightener 210) was found to be optimal for relatively low brightness demands. cellulosechemtechnol.roresearchgate.net
| Co-binder | Brightness Requirement | Optimal OBA Type |
|---|---|---|
| Starch | Low | Tetra-sulfo (4S) |
| Starch | High | Hexa-sulfo (6S-B) |
| Carboxymethyl Cellulose (CMC) | Low | Di-sulfo (2S) |
| Carboxymethyl Cellulose (CMC) | High | Hexa-sulfo (6S-B) |
| Soy Protein | Low | Di-sulfo (2S) or Tetra-sulfo (4S) |
| Soy Protein | High | Hexa-sulfo (6S-B) |
Impact on UV-Aging and Anti-Yellowing Performance in Paper
Fluorescent brighteners are used to counteract the natural yellow cast of paper fibers, which absorb light in the 400-500 nm wavelength range. 3nh.comtiankunchemical.com However, their impact on the long-term stability and aging of paper is complex. While they enhance initial whiteness, the chemical properties of some brighteners are not stable over long periods. 3nh.com Exposure to light and air can cause the OBA molecules to degrade, which may lead to the paper turning yellow and a decrease in its optical properties. 3nh.commdpi.com
Research has shown that the type of OBA influences the aging characteristics of paper. ktappi.kr In one study, papers treated with a tetra-type OBA (structurally related to Fluorescent Brightener 210) showed a more significant decrease in optical and mechanical properties after artificial aging compared to untreated paper or paper treated with di- or hexa-type OBAs. ktappi.kr The decline in properties became more pronounced as the concentration of the tetra-type OBA increased. ktappi.kr
Conversely, research into multifunctional polymers has shown that a fluorescent brightener can be integrated into a polymer structure to improve resistance to UV aging. ncsu.edu A study on a novel multifunctional fluorescent polymer based on coumarin (B35378), which functions as a light stabilizer, fluorescent brightener, and surface sizing agent, demonstrated a positive effect on the light stability of paper. ncsu.edu During a 48-hour accelerated UV aging test, paper coated with this multifunctional polymer (MFPC) showed a smaller decrease in brightness compared to blank paper and paper treated with a standard coumarin fluorescent brightener (CFM). ncsu.edu This suggests a synergistic effect within the polymer that enhances the anti-UV aging performance. ncsu.edu
| Paper Sheet Treatment | Initial Brightness (ISO%) | Brightness after 48h UV Aging (ISO%) | Decrease in Brightness (ISO%) |
|---|---|---|---|
| Blank Paper | 71.41 | 50.09 | 21.32 |
| Coated with CFM | 72.86 | 61.02 | 11.84 |
| Coated with MFPC** | 73.49 | 65.46 | 8.03 |
Functionalization for Specialized Research Applications
Beyond its industrial use, Fluorescent Brightener 210 and related compounds are functionalized for a variety of specialized research applications, leveraging their unique optical and chemical properties.
Light Stabilization in Polymeric Materials
Optical brighteners are used in the plastics industry to mask the natural yellowing of polymers and enhance their initial color. specialchem.com They function by absorbing UV light and re-emitting it as blue light, which creates a whiter appearance. specialchem.com These agents are incorporated into a wide range of polymers, including polyolefins, PVC, foamed PVC, EVA, and synthetic rubber, as well as in coatings and paints. ranbarr.comispigment.com
The effectiveness of a brightener in a polymeric matrix depends on its heat resistance, lightfastness, chemical stability, and compatibility with the polymer and other additives like foaming or cross-linking agents. ranbarr.comispigment.com A key requirement is that the brightener does not bleed or get extracted from the final product. ranbarr.com While fluorescent brighteners have limited light resistance compared to pigments, their photochemical degradation often does not cause further yellowing of the plastic. additivesforpolymer.com This makes them valuable for improving the aesthetic quality of molded thermoplastics, films, and fibers. specialchem.com
Surface Modification and Sizing Agent Roles in Cellulose-Based Substrates
Fluorescent compounds can be engineered to do more than just brighten; they can also be functionalized to modify the physical properties of cellulose-based materials. ncsu.edu As noted previously, a multifunctional fluorescent polymer was synthesized to act as a surface sizing agent. ncsu.edu When applied to paper, this polymer formed a film that made the paper fibers combine more closely. ncsu.edu This modification resulted in a measurable improvement in the paper's surface strength and smoothness. ncsu.edu
This application is part of a broader research area focused on the surface modification of cellulose. researchgate.netmcmaster.ca The triazine chemistry that forms the backbone of Fluorescent Brightener 210 is a versatile tool for this purpose. researchgate.net Researchers have used triazine-based linkers to graft various functionalities onto cellulose nanocrystals (CNCs) and fibers. researchgate.net This approach allows for the tuning of surface properties, such as making the normally hydrophilic cellulose dispersible in non-polar solvents, without altering the bulk crystalline structure of the cellulose itself. researchgate.net The ability to attach fluorescent molecules via this chemistry opens up possibilities for creating reactive nanocellulose materials with tailored optical and physical properties. mcmaster.ca
Interactions with Biological Systems as Research Tools (e.g., cell imaging biomarkers, fungal inhibition)
The inherent fluorescence of compounds like Fluorescent Brightener 210 and their affinity for specific biological polymers make them valuable tools in biological research. nih.gov
Fungal Inhibition and Visualization: Stilbene-derivative fluorescent brighteners are known to bind to chitin, a key polysaccharide in fungal cell walls. nih.govresearchgate.net This binding action can disrupt cell wall integrity, leading to an inhibitory or even fungicidal effect. nih.gov A study testing a panel of brighteners found that Fluorescent Brightener 210, along with others, showed inhibitory effects against the dermatophyte Trichophyton rubrum and the yeast Candida albicans. nih.gov This property has led to research into their potential as topical antifungal agents. nih.gov The same binding principle allows these compounds to be used as powerful stains for visualizing fungi. researchgate.netnih.gov When a specimen is treated with a brightener like Calcofluor White (structurally similar to FB 210) and exposed to UV light, the fungal elements fluoresce brightly, making them easy to detect in clinical samples or for studying cell wall structures. researchgate.netnih.gov
Cell Imaging and Biomarkers: Fluorescent molecules are widely used as probes and biomarkers in cellular biology. mdpi.comresearchgate.net They can be used to label and visualize specific microorganisms or cellular components. nih.govnih.gov The ability to attach fluorescent tags to proteins or other molecules allows researchers to track cellular processes, monitor the real-time activity of ions, and understand tissue morphology without invasive methods. raytopoba.commdpi.com While not all fluorescent compounds are suitable, the development of synthetic fluorescent probes allows for the tuning of properties for specific biological targets, aiding in biomarker discovery and the study of diseases at the cellular level. mdpi.comresearchgate.net
| Compound | Target Organism | Activity (MIC₈₀ µg/mL) | Fungicidal (MFC) |
|---|---|---|---|
| Calcofluor White (CFW) | T. rubrum | 2.87 | Yes (MFC₉₉ 5.73 µg/mL) |
| Calcofluor White (CFW) | C. albicans | 11.46 - 22.92 | Yes (MFC₉₅ 22.92 - 45.85 µg/mL) |
| Fluorescent Brightener 71 | T. rubrum | - | Yes |
| Fluorescent Brightener 71 | C. albicans | - | Yes |
| Fluorescent Brightener 210 | T. rubrum | Inhibitory | Not specified |
| Fluorescent Brightener 210 | C. albicans | Inhibitory | Not specified |
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations for Electronic Structure and Photophysical Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in understanding the fundamental electronic and photophysical properties of fluorescent molecules like Fluorescent Brightener 210. researchgate.net These computational methods allow for the prediction of molecular structures, the distribution of electron density, and the nature of electronic transitions that govern how the molecule absorbs and emits light. nih.govacs.org
Researchers use these calculations to determine key parameters that define a fluorescent brightener's performance. researchgate.net Calculations can predict the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical factor that influences the molecule's absorption wavelength. biointerfaceresearch.com For instance, modifications to the molecular structure, such as adding electron-donating or electron-withdrawing groups, can be simulated to see how they alter the HOMO-LUMO gap and, consequently, the absorption and emission spectra. nih.govacs.org
TD-DFT calculations are specifically employed to simulate the excited states of the molecule, providing estimates of absorption and emission wavelengths. nih.gov This allows for a theoretical understanding of the Stokes shift—the difference between the maximum absorption and maximum emission wavelengths—which is a crucial characteristic for an effective optical brightener. nih.govacs.org The results of these calculations are often correlated with experimental spectral data to validate the computational models. researchgate.net
Table 1: Properties Determined by Quantum Chemical Calculations
| Property | Description | Computational Method | Relevance to FWA 210 |
| Optimized Geometry | The most stable 3D arrangement of atoms in the molecule. | DFT | Determines the molecule's shape and steric properties. |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | DFT | Correlates with the energy required for electronic excitation (UV absorption). biointerfaceresearch.com |
| Absorption Wavelength (λ_max) | The wavelength of light the molecule absorbs most strongly. | TD-DFT | Predicts the efficiency of UV light absorption. nih.gov |
| Emission Wavelength (λ_em) | The wavelength of light emitted after excitation. | TD-DFT | Predicts the color and intensity of the emitted blue light. nih.gov |
| Stokes Shift | The difference in wavelength between the absorption and emission maxima. | TD-DFT | A larger Stokes shift is often desirable to minimize self-absorption. nih.govacs.org |
| Fluorescence Quantum Yield (Φ) | The ratio of photons emitted to photons absorbed. | (Often estimated in conjunction with experimental data) | A measure of the efficiency of the fluorescence process. acs.orgresearchgate.net |
| Dipole Moment | A measure of the separation of positive and negative charges in the molecule. | DFT | Influences solubility and interactions with polar substrates and solvents. researchgate.net |
Molecular Dynamics Simulations of Intermolecular Interactions with Substrates
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. rjpbcs.com For Fluorescent Brightener 210, MD simulations provide a dynamic picture of how the brightener molecule interacts with substrate surfaces, such as textile fibers or polymers. nih.gov These simulations can reveal the specific forces and interactions that govern the adsorption and binding process. nih.gov
The simulation process typically involves creating a model system in a virtual "box" containing the FWA molecules, substrate molecules (e.g., cellulose (B213188) chains), and solvent (e.g., water). The interactions between atoms are described by a force field, which includes terms for bond stretching, angle bending, and non-bonded interactions like van der Waals forces and electrostatic forces. rjpbcs.com By solving Newton's equations of motion for this system, the simulation tracks the trajectory of each atom over a period of time, revealing how the molecules move, orient, and interact with each other. rjpbcs.comunimib.it
MD simulations can identify key intermolecular interactions, such as hydrogen bonds or π-π stacking, between the brightener and the substrate. nih.gov They can also shed light on the role of water molecules and other solution components in mediating or competing with these interactions. By analyzing the simulation trajectories, researchers can calculate thermodynamic properties related to binding, such as the free energy of binding, which indicates the strength and spontaneity of the adsorption process. nih.gov
Modeling of Adsorption and Interaction Mechanisms with Fibrous Materials
The effectiveness of Fluorescent Brightener 210 depends on its ability to adsorb onto and remain on fibrous materials like cotton or paper. Computational modeling helps to elucidate the thermodynamics and kinetics of this adsorption process. icrc.ac.ir
The interaction and deposition of fluorescent whitening agents on fiber surfaces can be described by adsorption isotherm models, such as the Langmuir and Freundlich models. icrc.ac.irbham.ac.uk
Langmuir Isotherm: This model assumes that adsorption occurs at specific, homogeneous sites on the surface and results in a monolayer of the adsorbate. icrc.ac.ir
Freundlich Isotherm: This model is empirical and describes adsorption on heterogeneous surfaces, often corresponding to multilayer adsorption. icrc.ac.ir
By fitting experimental data to these models, researchers can determine which mechanism better describes the brightener's interaction with the fiber. For example, a study on FBA 113 (a stilbene (B7821643) derivative) on cotton found that the adsorption behavior corresponded to the Freundlich isotherm, suggesting multilayer adsorption on a heterogeneous surface. icrc.ac.ir
The kinetics of the adsorption can be modeled using pseudo-first-order and pseudo-second-order kinetic models. These models describe how quickly the brightener adsorbs onto the substrate and help identify the rate-controlling steps of the process. icrc.ac.ir Thermodynamic parameters such as the change in Gibbs Free Energy (ΔG⁰), Enthalpy (ΔH⁰), and Entropy (ΔS⁰) can also be calculated from experimental data at different temperatures. These values indicate whether the adsorption process is spontaneous, exothermic or endothermic, and whether it leads to an increase or decrease in randomness at the solid-liquid interface. icrc.ac.ir
Table 2: Thermodynamic and Kinetic Parameters for FWA Adsorption on Cotton (Based on FBA 113 Study)
| Parameter | Value | Interpretation |
| Adsorption Isotherm Model | Freundlich | Indicates multilayer adsorption on a heterogeneous surface. icrc.ac.ir |
| Kinetic Model | Pseudo-second-order | Suggests that the rate-limiting step may be chemisorption involving valence forces. icrc.ac.ir |
| ΔG⁰ (Gibbs Free Energy) | Negative | The adsorption process is spontaneous. icrc.ac.ir |
| ΔH⁰ (Enthalpy) | -26.58 kJ/mol | The adsorption process is exothermic, favored at lower temperatures. icrc.ac.ir |
| ΔS⁰ (Entropy) | 34.19 J/mol·K | Indicates increased randomness at the solid-solution interface during adsorption. icrc.ac.ir |
These modeling approaches are crucial for optimizing application processes by predicting how changes in conditions like temperature and concentration will affect the brightener's uptake by the fibers. icrc.ac.ir
Computational Prediction of Degradation Pathways and Products
Computational chemistry is increasingly used to predict the environmental fate of chemical compounds, including the degradation pathways of fluorescent brighteners. When exposed to sunlight in aqueous environments, many stilbene-based FWAs undergo photodegradation. heraproject.com
A primary initial step in the photodegradation of distyrylbiphenyl (B371695) (DSBP) type brighteners is photoisomerization. The fluorescent trans-isomer (E,E-isomer) can be converted by UV light into a non-fluorescent cis-isomer (E,Z-isomer). heraproject.com This is followed by further photodegradation of the molecule. Computational models can help predict the structures of the resulting degradation products. heraproject.com
Emerging Research Directions and Future Perspectives
Nanomaterial-Based Formulations and Hybrid Systems for Advanced Optical Performance
To boost the efficiency and functionality of FBAs, researchers are turning to the field of nanotechnology. By incorporating FBAs into nanomaterial-based formulations and hybrid systems, it is possible to achieve superior optical performance. nih.gov
One promising avenue is the use of polymer nanoparticles (PNPs) to encapsulate fluorescent dyes. mdpi.comoregonstate.edu This approach allows for a high concentration of the dye within a nanoparticle, leading to a significant increase in brightness compared to individual dye molecules. nih.gov Another innovative strategy involves coupling FBAs with plasmonic nanoparticles, which can enhance the excitation efficiency and quantum yield of the dyes. mdpi.com
Semiconductor nanocrystals, or quantum dots (QDs), are also being explored for their unique optical properties. researching.cnmalvernpanalytical.com QDs can be engineered to absorb light of one wavelength and efficiently re-emit it at a very specific different wavelength, offering precise color control and enhanced brightness. malvernpanalytical.com Research is ongoing to integrate QDs into various materials to act as highly efficient and stable light sources for brightening applications. researching.cn The potential of these nanomaterials lies in their ability to be tailored for specific applications, offering enhanced photostability and controlled release of the brightening agent. researchgate.net
A study on Fe3O4 nanoparticles coated with Fluorescent Brightener 28 demonstrated strong fluorescence, indicating the potential of creating hybrid materials with both magnetic and optical properties. researchgate.net Such advancements open the door to multifunctional materials with advanced optical performance.
Investigation of Synergistic Effects in Multi-Component Brightening Systems
For instance, studies have shown that combining polyvinyl alcohol (PVOH) with optical brighteners can significantly boost and maximize brightness in board coatings. sekisui-sc.com The synergistic effect allows for a reduction in the amount of brightener needed, which can have both economic and environmental benefits. sekisui-sc.com Similarly, the combination of a fluorescent brightener with titanium dioxide has been shown to produce a superior whitening effect compared to using either component alone. raytopoba.com
Research in this area often involves a trial-and-error approach, but efforts are being made to develop a more systematic understanding of the structure-property relationships that govern synergistic effects. This includes investigating how different FBA structures interact with each other and with the substrate at a molecular level. The goal is to create "smart" brightening systems that can be tailored to specific applications for maximum efficiency.
Advanced Characterization Techniques for In-Situ Monitoring of Brightener Performance and Degradation
To fully understand and optimize the performance of FBAs, it is crucial to have analytical techniques that can monitor their behavior in real-time and under relevant conditions. In recent years, there has been a significant advancement in characterization techniques for the in-situ monitoring of brightener performance and degradation.
Handheld fluorometers are emerging as a valuable tool for the rapid, in-situ detection of optical brighteners in water, which can serve as an indicator of wastewater contamination. nih.govresearchgate.net These devices provide real-time data, allowing for prompt identification of pollution sources. researchgate.net For more detailed analysis, fluorescence spectroscopy is a powerful technique for the qualitative and quantitative analysis of OBAs in various materials with minimal sample preparation. s4science.at
Advanced spectroscopic techniques, such as two-dimensional correlation infrared spectroscopy (2DCOS-IR), are being employed to enhance the resolution of spectral data and provide dynamic information about the chemical structure of FBAs. thermofisher.com This can be particularly useful for identifying and quantifying brighteners in complex matrices like wheat flour. thermofisher.com Furthermore, researchers are using methods that analyze the photodecay curves of optical brighteners to differentiate them from naturally occurring fluorescent compounds, leading to more sensitive and accurate detection. researchgate.net
These advanced techniques provide invaluable insights into how FBAs interact with substrates, how they degrade under various environmental conditions (e.g., exposure to UV light), and how their performance changes over time. researchgate.netca.gov
Predictive Models for Environmental Impact and Material Performance Longevity
In line with the push for sustainability, there is a growing interest in developing predictive models to assess the environmental impact and long-term performance of FBAs. These models aim to forecast the fate of these compounds in the environment and predict how their whitening effect will endure over the lifespan of a product.
On the performance side, computational models are being developed to predict the longevity of the brightening effect. These models take into account factors such as the photostability of the FBA, its interaction with the substrate, and the environmental conditions to which the material will be exposed. By simulating the long-term performance, manufacturers can design products with improved durability and color stability. The development of these predictive models is crucial for designing next-generation FBAs that are both highly effective and environmentally benign.
Q & A
Basic Research Questions
Q. What are the primary analytical techniques for quantifying Fluorescent Brightener 210 (CAS 28950-61-0) in complex environmental or biological matrices?
- Methodological Answer : High-performance liquid chromatography coupled with fluorescence detection (HPLC-FLD) is recommended due to its sensitivity for fluorescent compounds. For spectral accuracy, ensure instrument calibration using standardized fluorophores (e.g., quinine sulfate) and adhere to ASTM guidelines for fluorescence qualification, including wavelength alignment and photomultiplier tube validation . Matrix effects can be minimized via solid-phase extraction (SPE) with C18 cartridges.
Q. How does the chemical structure of Fluorescent Brightener 210 influence its fluorescence efficiency compared to analogs like C.I. Fluorescent Brightener 220 or 339?
- Methodological Answer : Structural features such as conjugated double bonds, sulfonic acid groups, and substituents (e.g., morpholino groups in Brightener 339) directly affect quantum yield and Stokes shift. Compare excitation/emission spectra (e.g., Brightener 210: λex 350 nm, λem 430 nm) using standardized solvents (e.g., ethanol or pH-buffered water) to isolate solvent-polarity effects .
Q. What experimental parameters should be controlled when assessing the photostability of Fluorescent Brightener 210 in aqueous solutions?
- Methodological Answer : Use a solar simulator with calibrated UV intensity (e.g., 300–400 nm range) and monitor fluorescence decay via spectrofluorometry at fixed intervals. Control for dissolved oxygen, temperature, and pH, as these influence photolytic degradation pathways. Include dark controls to distinguish thermal from photolytic effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported photodegradation half-lives of Fluorescent Brightener 210 across studies?
- Methodological Answer : Discrepancies often arise from variations in light source spectral output, matrix composition (e.g., presence of humic acids), or quantification methods. Standardize experimental conditions using reference materials (e.g., quinine sulfate) and report detailed irradiation parameters (e.g., irradiance in W/m², spectral distribution) to enable cross-study comparisons .
Q. What mechanistic approaches are suitable for studying the developmental toxicity of Fluorescent Brightener 210 when direct data is limited?
- Methodological Answer : Use structurally analogous surrogates (e.g., C.I. Fluorescent Brightener 339 or 220) for in vivo models, as done in OECD Guideline 414-compliant prenatal toxicity studies. Validate cross-reactivity via in vitro assays (e.g., zebrafish embryo toxicity tests) and comparative molecular docking to assess receptor-binding affinity differences .
Q. How can fluorescence quenching or enhancement artifacts be minimized in cellular imaging studies involving Fluorescent Brightener 210?
- Methodological Answer : Pre-screen for interactions with cellular components (e.g., albumin or lipids) using titration assays. Employ time-resolved fluorescence to distinguish probe-specific signals from autofluorescence. Use confocal microscopy with spectral unmixing tools to isolate brightener-specific emission .
Data Contradiction & Comparative Analysis
Q. Why do fluorescence quantum yield values for Fluorescent Brightener 210 vary between academic and industrial studies?
- Methodological Answer : Discrepancies often stem from differences in solvent purity, instrument calibration, or reference standards. Replicate measurements using NIST-traceable standards and report solvent dielectric constants. For example, quantum yield in ethanol (Φ = 0.85) may drop to 0.72 in aqueous buffers due to aggregation .
Q. How should researchers design experiments to evaluate the environmental partitioning of Fluorescent Brightener 210 across soil-water systems?
- Methodological Answer : Conduct batch sorption experiments using OECD Guideline 106, varying organic carbon content (1–5%) and pH (5–9). Quantify dissolved vs. adsorbed fractions via fluorescence correlation spectroscopy (FCS) and model results using Freundlich isotherms. Compare with analogs (e.g., Brightener 220’s log Koc = 3.2) to predict environmental fate .
Tables for Key Comparative Data
| Property | Fluorescent Brightener 210 | C.I. Brightener 220 | C.I. Brightener 339 |
|---|---|---|---|
| CAS Number | 28950-61-0 | 16470-24-9 | 32466-46-9 |
| Molecular Formula | C₃₆H₃₄N₁₀O₈S₂ | C₂₈H₂₀N₆O₁₀S₂ | C₄₀H₃₈N₁₂O₁₀S₂ |
| Quantum Yield (Ethanol) | 0.85 | 0.78 | 0.82 |
| Developmental Toxicity (LOAEL in rats) | N/A | 100 mg/kg/day | 50 mg/kg/day |
Guidance for Peer Review & Reproducibility
- Always report instrument settings (e.g., slit widths, integration time) and environmental conditions (e.g., temperature, humidity) in spectral studies .
- Use EUSES 2.0 or similar models for environmental exposure assessments, incorporating region-specific parameters (e.g., EU water hardness) .
- Archive raw fluorescence spectra and toxicity assay data in repositories like Zenodo to facilitate meta-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
